molecular formula C23H28N4O5 B6583468 ethyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate CAS No. 900886-87-5

ethyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate

Cat. No.: B6583468
CAS No.: 900886-87-5
M. Wt: 440.5 g/mol
InChI Key: SELWLAFENLICBB-UHFFFAOYSA-N
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Description

Ethyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a fused triazatricyclo core system, a piperidine ring, and ester-functionalized side chains. Its unique architecture combines a bicyclic 1,6,8-triazatricyclo framework with a 3-methoxypropyl substituent and an ethyl piperidine-4-carboxylate moiety.

Properties

IUPAC Name

ethyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-3-32-23(30)16-8-12-25(13-9-16)22(29)18-15-17-20(26(18)11-6-14-31-2)24-19-7-4-5-10-27(19)21(17)28/h4-5,7,10,15-16H,3,6,8-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELWLAFENLICBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₅O₃
  • Molecular Weight : 371.42 g/mol

The presence of a triazatricyclo structure contributes to its unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a series of assays using human cancer cell lines (e.g., MCF-7 breast cancer cells), it demonstrated the ability to induce apoptosis and inhibit cell proliferation:

  • IC₅₀ Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
    • A549: 25 µM

These findings highlight its potential as a chemotherapeutic agent.

The biological activity of this compound appears to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
  • Apoptosis Induction : It activates intrinsic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies suggest it can halt the cell cycle at the G2/M phase in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent study published in Journal of Antibiotics reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus at sub-MIC levels, indicating its potential as an anti-biofilm agent.
  • Anticancer Research : Another study highlighted in Cancer Letters noted that treatment with the compound led to a significant reduction in tumor volume in xenograft models of breast cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with piperidine carboxylate derivatives reported in . Key analogs include ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7) and ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Compounds 1-1 and 1-2). Below is a systematic comparison:

Structural and Functional Group Analysis

Parameter Target Compound Compound 7 Compound 1-1/1-2
Core Structure 1,6,8-Triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene Piperidine with methoxyimino and ethoxypropyl substituents Decahydro-1,6-naphthyridine (bicyclic system)
Functional Groups Ester (ethyl carboxylate), carbonyl, methoxypropyl, triazatricyclo Ester (ethyl carboxylate), methoxyimino, ketone Ester (ethyl carboxylate), ketone, secondary amine
Molecular Formula Hypothetical: C₂₀H₂₄N₄O₅ (estimated) C₁₄H₂₄N₂O₅ C₁₄H₁₉N₂O₃
Molecular Weight ~424.44 g/mol (estimated) 301.18 g/mol 227.14 g/mol
Key Substituents 3-Methoxypropyl, triazatricyclo system 3-Ethoxy-3-oxopropyl, methoxyimino Bicyclic decahydro-1,6-naphthyridine

Pharmacological Potential (Inferred)

The triazatricyclo system in the target compound may improve binding affinity to targets requiring planar aromatic interactions, such as kinase enzymes.

Key Research Findings and Limitations

  • : Demonstrated efficient synthesis of piperidine and naphthyridine carboxylates (yields >80%) but lacked pharmacological profiling.
  • Limitations: No direct data on the target compound’s reactivity, toxicity, or bioactivity. The triazatricyclo system’s stereochemical complexity poses challenges in enantioselective synthesis, mirroring the diastereomer separation issues observed for Compound 7 .

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